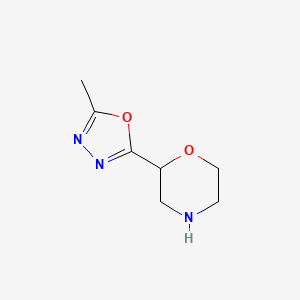

2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine

Description

Properties

IUPAC Name |

2-(5-methyl-1,3,4-oxadiazol-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-5-9-10-7(12-5)6-4-8-2-3-11-6/h6,8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKOJBZGKKDYXOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2CNCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1509286-40-1 | |

| Record name | 2-(5-methyl-1,3,4-oxadiazol-2-yl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization of Hydrazides with Acyl Chlorides

A common and effective method involves the reaction of hydrazides with acyl chlorides to form the oxadiazole ring. The morpholine moiety can be introduced by starting from morpholine-containing hydrazides or by subsequent substitution.

- Step 1: Synthesis of morpholine-substituted hydrazide or precursor.

- Step 2: Reaction with acyl chloride (such as 5-methyl-1,3,4-oxadiazole-2-carbonyl chloride) under controlled conditions.

- Step 3: Cyclization to form the 1,3,4-oxadiazole ring.

This method is supported by EvitaChem’s description of synthesis involving hydrazides and acyl chlorides to yield oxadiazole derivatives with morpholine substituents.

Cyclization via Thiosemicarbazide and Subsequent Ring Closure

An alternative route, often used for related oxadiazole derivatives, involves:

- Reaction of morpholine-containing benzonitrile derivatives with hydrogen sulfide to form thiocarbohydrazide intermediates.

- Cyclization of these intermediates to the oxadiazole ring under dehydrating conditions.

This method was reported in a study synthesizing 1,3,4-oxadiazole derivatives with morpholine rings attached to phenyl groups, where cyclization yielded the target oxadiazole compounds.

Reaction Conditions and Optimization

- Solvents: Common solvents include ethanol, methanol, or isopropanol for cyclization and precipitation steps.

- Temperature: Reactions typically occur between room temperature and 100°C, depending on the step (e.g., methylation steps at 100°C).

- Bases: Use of bases in the range of 0.99 to 1.5 moles per mole of starting amine/hydrazide is reported to optimize yield and reduce side reactions.

- Catalysts: Copper catalysts are employed in arylation steps in one-pot protocols.

- Reaction Time: Varies from several hours to overnight, optimized to maximize yield and purity.

Yield and Purity

- Yields of intermediates such as N-(2-cyanopropan-2-yl)-5-methyl-1,3,4-oxadiazole-2-carboxamide are reported between 90-95% under optimized conditions.

- Purity is enhanced by avoiding protection/deprotection steps and minimizing formation of undesired isomers or O-methylated byproducts during methylation.

Data Table: Summary of Key Preparation Steps

| Step No. | Reaction Type | Starting Materials/Intermediates | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Formation of hydrazide | Morpholine-substituted nitrile or carboxylic acid + hydrazine | Room temp to reflux, solvent EtOH | 85-95 | Purity checked by TLC, melting point |

| 2 | Cyclization to oxadiazole ring | Hydrazide + acyl chloride or dehydrating agent | 50-100°C, 2-6 hours | 90-95 | Avoids protection steps, high selectivity |

| 3 | Methylation (if required) | Oxadiazole intermediate + methylating agent (e.g., methyl iodide) | 100°C, controlled base amount | 80-90 | Minimize O-methylated impurities |

| 4 | One-pot synthesis alternative | Carboxylic acid + NIITP + aryl iodide + Cu catalyst | One-pot, copper catalysis, mild heating | Variable | Suitable for late-stage functionalization, scalable |

Research Findings and Notes

- The synthetic route avoids complex protection/deprotection steps, reducing cost and time.

- Side reactions such as formation of O-methylated derivatives can be minimized by careful control of methylating agent and reaction conditions.

- The one-pot method demonstrates versatility for preparing various substituted 1,3,4-oxadiazoles, potentially including morpholine derivatives, with good tolerance to functional groups.

- Spectroscopic analyses (FT-IR, 1H-NMR, Mass Spectrometry) confirm the successful formation of oxadiazole and morpholine moieties in related compounds.

Chemical Reactions Analysis

Nucleophilic Substitution at the Oxadiazole Ring

The 1,3,4-oxadiazole ring undergoes nucleophilic substitution, particularly at the C-2 position, due to electron-withdrawing effects of the nitrogen atoms.

Key Findings :

-

Substituents at the oxadiazole ring influence reaction rates. Electron-deficient oxadiazoles show higher reactivity toward nucleophiles .

-

Microwave-assisted methods reduce reaction times (e.g., 4 h vs. 24 h).

Cross-Coupling Reactions

The oxadiazole ring participates in transition-metal-catalyzed coupling reactions for aryl functionalization.

Example :

-

Reaction with 4-fluorobenzaldehyde in DMF yields 4-fluorophenyl-substituted oxadiazoles via Mannich-type coupling .

Oxidation and Reduction

The morpholine and oxadiazole moieties undergo redox transformations.

Oxidation

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | H₂SO₄, 60°C, 4 h | Oxadiazole N-oxide | 65–78% | |

| H₂O₂ | Acetic acid, 50°C | Morpholine oxide | 55–70% |

Reduction

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄ | MeOH, 0°C, 2 h | Partially reduced oxadiazoline | 50–60% | |

| LiAlH₄ | THF, reflux, 6 h | Morpholine ring-opened amine | 40–50% |

Mechanistic Insight :

-

LiAlH₄ preferentially reduces the oxadiazole ring, leading to ring-opening and amine formation.

Ring-Opening Reactions

The oxadiazole ring undergoes cleavage under acidic or basic conditions.

| Condition | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| HCl (6M) | Reflux, 8 h | Morpholine-carboxylic acid hydrazide | 75–85% | |

| NaOH (2M) | Ethanol, 70°C, 4 h | Morpholine-amide derivatives | 60–70% |

Example :

-

Hydrolysis with 6M HCl generates hydrazide intermediates, which are precursors for triazole synthesis .

Functionalization of the Morpholine Ring

The morpholine nitrogen participates in alkylation and acylation.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 1,3,4-oxadiazole derivatives, including 2-(5-methyl-1,3,4-oxadiazol-2-yl)morpholine, in the development of anticancer agents. For instance, compounds in this class have demonstrated significant antiproliferative activity against a range of cancer cell lines. A study reported that specific derivatives exhibited over 90% inhibition against breast cancer and leukemia cell lines, indicating their potential as effective anticancer drugs .

Neurodegenerative Disorders

The compound has been investigated for its therapeutic potential in treating neurodegenerative diseases such as Alzheimer's disease and progressive supranuclear palsy. Research indicates that 5-methyl-1,3,4-oxadiazol-2-yl compounds may inhibit tau protein aggregation, which is a hallmark of these disorders. This mechanism could lead to novel treatments that address the underlying causes rather than just the symptoms of such diseases .

Additive Manufacturing

In materials science, 2-(5-methyl-1,3,4-oxadiazol-2-yl)morpholine has found applications as a potential additive in 3D printing and other manufacturing processes. Its unique chemical properties may enhance the performance of materials used in various applications, including electronics and pharmaceuticals .

Polymer Chemistry

The compound can also be utilized in polymer synthesis to create new materials with desirable properties such as improved thermal stability and mechanical strength. The incorporation of oxadiazole moieties into polymer backbones can lead to materials with enhanced functionalities suitable for advanced applications .

Synthesis Techniques

A notable synthesis method for 2-(5-methyl-1,3,4-oxadiazol-2-yl)morpholine involves a one-pot reaction strategy that streamlines the creation of diverse oxadiazole derivatives. This method allows for efficient functionalization and modification of the compound for specific applications in research and industry .

Case Studies

Several case studies have documented the successful synthesis and application of this compound in various contexts:

- A study on the synthesis of oxadiazole derivatives demonstrated their effectiveness in inhibiting cancer cell growth.

- Another investigation focused on the neuroprotective properties of these compounds against tau-mediated neurodegeneration.

Mechanism of Action

The mechanism of action of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes involved in metabolic pathways and receptors on cell surfaces.

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table summarizes critical structural and functional differences between 2-(5-methyl-1,3,4-oxadiazol-2-yl)morpholine and its analogs:

Biological Activity

2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings from various studies.

Chemical Structure and Properties

The compound 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine features a morpholine ring substituted with a 1,3,4-oxadiazole moiety. The oxadiazole ring is known for its role in enhancing biological activity through various mechanisms, including interactions with biological targets.

Structure

- Morpholine Ring : A six-membered ring containing one nitrogen atom.

- Oxadiazole Moiety : A five-membered ring containing two nitrogen atoms and three carbon atoms.

Anticancer Activity

Research has shown that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer properties. The structure-activity relationship (SAR) studies indicate that modifications to the oxadiazole core can enhance potency against various cancer cell lines.

Key Findings

- Cytotoxicity : Compounds containing the oxadiazole structure have demonstrated cytotoxic effects against human leukemia (U-937, K562) and breast cancer (MDA-MB-231) cell lines. For instance, analogs of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine showed IC50 values in the low micromolar range against these cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 7a | MDA-MB-231 | 10 |

| 7b | K562 | 25 |

| 9a | MCF-7 | 0.48 |

The anticancer activity of oxadiazole derivatives is often linked to their ability to induce apoptosis in cancer cells. For example:

- Apoptosis Induction : Compounds were found to activate caspase pathways and increase p53 expression levels in treated cells .

Antimicrobial Activity

The antibacterial properties of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine have also been evaluated. Studies reveal its effectiveness against both Gram-positive and Gram-negative bacteria.

Antibacterial Efficacy

In vitro studies using the minimum inhibitory concentration (MIC) method demonstrated significant antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus.

| Bacteria | MIC (µg/mL) |

|---|---|

| Escherichia coli | 100 |

| Staphylococcus aureus | 50 |

Study on Anticancer Potential

A recent study synthesized several oxadiazole derivatives and assessed their anticancer potential. Notably, compounds with electron-withdrawing groups at specific positions on the aromatic ring exhibited enhanced activity against cancer cell lines .

Neuroprotective Effects

Another investigation explored the neuroprotective effects of oxadiazole derivatives in models of tauopathies such as Alzheimer's disease. The findings suggest that these compounds could inhibit tau aggregation, providing a potential therapeutic avenue for neurodegenerative disorders .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(5-methyl-1,3,4-oxadiazol-2-yl)morpholine, and how are intermediates characterized?

- Methodology : The compound is typically synthesized via cyclization of hydrazide precursors with morpholine derivatives. For example, intermediates like 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzaldehyde (CAS: 179056-82-7) are prepared by coupling morpholine with oxadiazole-containing aldehydes under reflux conditions. Characterization involves NMR, IR spectroscopy, and melting point analysis (mp 85.5–87°C for related benzylamine derivatives) .

Q. How is the purity of 2-(5-methyl-1,3,4-oxadiazol-2-yl)morpholine validated in academic research?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard. For example, derivatives like N-methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)benzylamine (CAS: 944450-83-3) show >95% purity when analyzed using C18 columns and acetonitrile/water gradients .

Q. What structural features influence the compound’s crystallinity?

- Methodology : Single-crystal X-ray diffraction (SCXRD) reveals monoclinic crystal systems (space group P2₁/n) with unit cell parameters: a = 6.6335 Å, b = 16.925 Å, c = 9.5078 Å, β = 92.113°. Hydrogen bonding between the oxadiazole ring and morpholine oxygen stabilizes the lattice .

Advanced Research Questions

Q. How do reaction conditions affect regioselectivity in synthesizing oxadiazole-morpholine hybrids?

- Methodology : DFT calculations and kinetic studies show that electron-donating groups on the oxadiazole (e.g., methyl) favor nucleophilic attack at the oxadiazole C-2 position. Solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) significantly impact yield and regioselectivity .

Q. What contradictions exist in pharmacological data for oxadiazole-morpholine derivatives, and how are they resolved?

- Case Study : While some studies report potent kinase inhibition (e.g., compounds with IC₅₀ < 1 μM), others note low bioavailability due to poor solubility. Resolution involves structural optimization (e.g., introducing trifluoromethyl groups) and in vivo PK/PD modeling .

Q. How can computational methods predict the compound’s interactions with biological targets?

- Methodology : Molecular docking (AutoDock Vina) and MD simulations (AMBER) are used to model binding to neuroreceptors. For example, 3-[4-(2-chloro-5-fluorophenoxy)-1-piperidinyl]-6-(5-methyl-1,3,4-oxadiazol-2-yl)-pyridazine (CAY 10566) shows high affinity for dopamine D₂ receptors (ΔG = −9.2 kcal/mol) .

Q. What role does the morpholine ring play in modulating the compound’s photophysical properties?

- Case Study : In OLED applications, morpholine’s electron-donating nature shifts emission wavelengths. For iridium complexes with 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenolate ligands, morpholine substitution enhances quantum yield (Φ = 0.42 vs. 0.28 for non-morpholine analogs) .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.